REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4]1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]([C:26]2[CH:31]=[N:30][CH:29]=[C:28](Cl)[N:27]=2)C(=O)C(C)(C)C)=[CH:15][CH:14]=1>CN(C)C=O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:26]2[CH:31]=[N:30][CH:29]=[C:28]([N:4]3[CH:5]=[C:6]4[C:11]([CH:10]=[CH:9][CH:8]=[CH:7]4)=[N:3]3)[N:27]=2)=[CH:17][CH:18]=1.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:26]2[CH:31]=[N:30][CH:29]=[C:28]([N:3]3[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:5]=[N:4]3)[N:27]=2)=[CH:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
543 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N(C(C(C)(C)C)=O)C1=NC(=CN=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 50° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 100° C. over night
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography with ethyl acetate-heptane as eluent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)N1N=C2C=CC=CC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 13% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)N1N=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 mg | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4]1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]([C:26]2[CH:31]=[N:30][CH:29]=[C:28](Cl)[N:27]=2)C(=O)C(C)(C)C)=[CH:15][CH:14]=1>CN(C)C=O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:26]2[CH:31]=[N:30][CH:29]=[C:28]([N:4]3[CH:5]=[C:6]4[C:11]([CH:10]=[CH:9][CH:8]=[CH:7]4)=[N:3]3)[N:27]=2)=[CH:17][CH:18]=1.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:26]2[CH:31]=[N:30][CH:29]=[C:28]([N:3]3[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:5]=[N:4]3)[N:27]=2)=[CH:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
543 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N(C(C(C)(C)C)=O)C1=NC(=CN=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 50° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 100° C. over night
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography with ethyl acetate-heptane as eluent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)N1N=C2C=CC=CC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 13% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)N1N=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 mg | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |